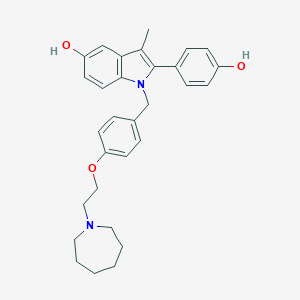
Bazedoxifene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bazedoxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors in various tissues.
Medicine: Clinically used for the prevention and treatment of osteoporosis in postmenopausal women.
Industry: Used in the pharmaceutical industry for the production of osteoporosis medications.
Wirkmechanismus
Bazedoxifene acts as both an estrogen receptor agonist and antagonist, depending on the cell and tissue type . It binds to estrogen receptors, modulating their activity. In bone tissue, it acts as an agonist, promoting bone density and reducing the risk of fractures . In breast and uterine tissues, it acts as an antagonist, reducing the risk of estrogen-related cancers . This compound also inhibits the interleukin-6/glycoprotein 130 protein interactions, which is beneficial in the treatment of certain cancers .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .
Cellular Effects
This compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
This compound functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .
Temporal Effects in Laboratory Settings
This compound has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .
Dosage Effects in Animal Models
This compound significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for this compound . After oral administration, this compound is metabolized by UDP-glucuronosyltransferases (UGTs) to this compound-4’-glucuronide (M4) and this compound-5-glucuronide (M5) .
Transport and Distribution
Efflux and uptake transporters may play an important role in the disposition of this compound . The volume of distribution for this compound is 14.7 ± 3.9 L/kg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bazedoxifene involves multiple steps. One of the synthetic routes includes the reaction of 4-hydroxybenzyl alcohol with ethyl 2-bromoacetate in the presence of potassium carbonate to form phenoxyacetate . This intermediate is then treated with thionyl chloride in tetrahydrofuran to obtain benzyl chloride . The benzyl chloride is reacted with an indole derivative using sodium hydride in dimethylformamide to yield an adduct . The ester group of this adduct is reduced with lithium aluminium hydride in tetrahydrofuran to form a 2-hydroxyethoxy compound . This compound is then treated with carbon tetrabromide and triphenylphosphine in tetrahydrofuran to produce a 2-bromoethoxy compound . Finally, the 2-bromoethoxy compound is reacted with hexamethyleneimine in tetrahydrofuran and debenzylated by hydrogenation with palladium on carbon in ethanol/tetrahydrofuran to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bazedoxifene undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: The ester group in the synthetic intermediate is reduced to a hydroxyl group using lithium aluminium hydride.
Substitution: The synthesis involves nucleophilic substitution reactions, such as the reaction of benzyl chloride with an indole derivative.
Common Reagents and Conditions
Potassium carbonate: Used in the formation of phenoxyacetate.
Thionyl chloride: Used to convert phenoxyacetate to benzyl chloride.
Sodium hydride: Used in the reaction with the indole derivative.
Lithium aluminium hydride: Used for the reduction of the ester group.
Carbon tetrabromide and triphenylphosphine: Used to form the 2-bromoethoxy compound.
Palladium on carbon: Used for the hydrogenation step.
Major Products
The major product formed from these reactions is this compound, which is obtained after the final hydrogenation step .
Vergleich Mit ähnlichen Verbindungen
Bazedoxifene is compared with other selective estrogen receptor modulators such as:
Raloxifene: Similar in its action on bone tissue but has different pharmacokinetic properties.
Tamoxifen: Primarily used for breast cancer treatment, whereas this compound is used for osteoporosis.
Ospemifene: Used for the treatment of dyspareunia, while this compound is focused on osteoporosis.
This compound is unique in its dual action as both an agonist and antagonist, providing benefits in bone density without the associated risks of estrogen-related cancers .
Eigenschaften
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
| Record name | Bazedoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
198481-32-2 | |
| Record name | Bazedoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAZEDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?
A1: this compound primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, this compound's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].
Q2: Beyond its SERM activity, does this compound interact with other targets?
A2: Research indicates that this compound can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming this compound-4′-glucuronide and this compound-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged this compound, are primarily excreted in feces, with minimal urinary excretion [].
Q5: Does the UGT1A1*28 polymorphism affect this compound metabolism?
A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of this compound []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of this compound metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].
Q6: What is the primary clinical indication for this compound?
A6: this compound is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].
Q7: What is the evidence supporting the efficacy of this compound in treating osteoporosis?
A7: Several Phase III clinical trials have demonstrated the efficacy of this compound in postmenopausal women [, , , , ]. This compound significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, this compound also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, this compound effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].
Q8: Has the efficacy of this compound been compared to other osteoporosis treatments?
A8: Clinical trials have directly compared this compound to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, this compound demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that this compound may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].
Q9: What are the potential benefits of using this compound in combination with conjugated estrogens?
A9: Combining this compound with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of this compound in these tissues [, , , ].
Q10: Does this compound impact lipid profiles?
A10: Clinical studies have shown that this compound can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.
Q11: Is there evidence for this compound's potential in other therapeutic areas?
A11: Research suggests that this compound's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that this compound inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].
Q12: Are there any ongoing investigations into this compound's mechanism of action or potential applications?
A12: Research continues to explore the full therapeutic potential of this compound. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

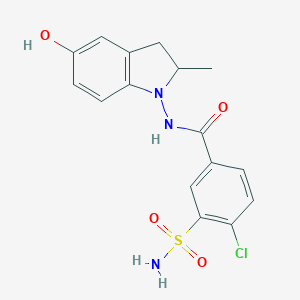
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
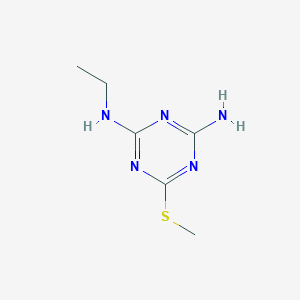
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
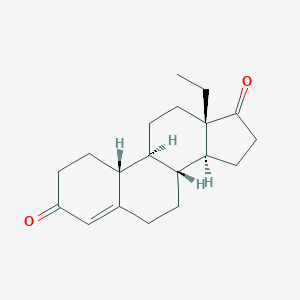

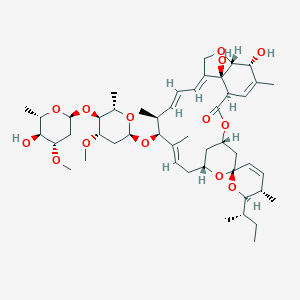
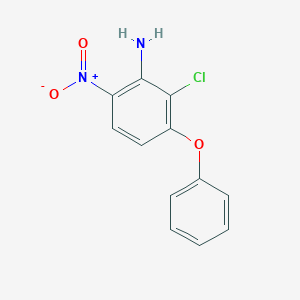
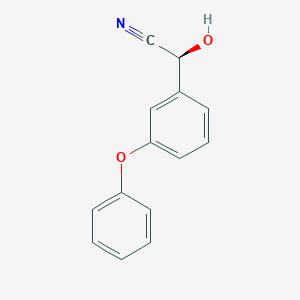

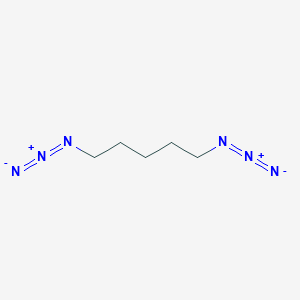
![benzoic acid;(6S,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B195283.png)